Product packaging for Siratiazem(Cat. No.:CAS No. 138778-28-6)

Siratiazem

Cat. No.: B136883
CAS No.: 138778-28-6
M. Wt: 442.6 g/mol
InChI Key: VVZILLNNYUUOIY-PKTZIBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siratiazem (also known as LR-A-113, CAS 138778-28-6) is a small molecule drug belonging to the 1,5-benzothiazepine class, recognized as a privileged scaffold in medicinal chemistry . It functions as an unspecific calcium channel (CaC) modulator, making it a valuable tool for studying cardiovascular function and disease . Its primary research value lies in its role as a chemical analogue of the widely studied calcium channel blocker Diltiazem, allowing for comparative studies on structure-activity relationships within this pharmacologically significant class of compounds . Researchers utilize this compound to investigate calcium-mediated signaling pathways, vascular smooth muscle contractility, and cardiac function . The compound has been specifically studied in models of angina pectoris, providing insights into myocardial ischemia . Its chemical structure is based on a saturated 1,5-benzothiazepane ring system, which introduces three-dimensionality and can influence solubility and bioavailability . Efficient and stereocontrolled synthetic routes for this compound and its analogues have been established, including advanced biocatalytic methods, facilitating access to this compound for research purposes . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30N2O4S B136883 Siratiazem CAS No. 138778-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(propan-2-yl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4S/c1-16(2)25(4)14-15-26-20-8-6-7-9-21(20)31-23(22(24(26)28)30-17(3)27)18-10-12-19(29-5)13-11-18/h6-13,16,22-23H,14-15H2,1-5H3/t22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZILLNNYUUOIY-PKTZIBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138778-28-6
Record name Siratiazem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138778286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIRATIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ1X6AG9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Siratiazem

Stereocontrolled Synthesis Approaches for Siratiazem and Analogs

Achieving the correct stereochemistry is paramount in the synthesis of this compound, given its specific biological activity. Stereocontrolled methods are employed to ensure the formation of the desired enantiomeric and diastereomeric forms.

A significant advancement in the stereocontrolled synthesis of this compound, Diltiazem (B1670644), and Clentiazem involves the biocatalytic dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters. This method utilizes ketoreductase (KRED) enzymes, such as Lactobacillus fermentum short-chain dehydrogenase/reductase 1 (LfSDR1), to achieve high stereoselectivity. fishersci.cauni.lucoreyorganics.comidrblab.net

Table 1: Key Data from Biocatalytic Dynamic Reductive Kinetic Resolution

ParameterValue / RangeSource
Isolated Yields74–98% uni.lu
Diastereoselectivity (dr)Up to >99:1 uni.lu
Enantioselectivity (ee)Mostly >99% uni.lu
Space-Time Yield (LfSDR1)96 g L⁻¹ d⁻¹ (for intermediate) uni.lu
Overall Yield (8-step synthesis)32–45% uni.lu

(Note: This table is presented as a static representation of data that would be interactive in a digital format, allowing for sorting and filtering.)

Enzymatic transformations are increasingly favored in asymmetric synthesis due to their high chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions. The biocatalytic dynamic reductive kinetic resolution discussed above is a prime example of how enzymes are leveraged for the precise control of chiral centers in complex molecules like this compound. Enzymes offer advantages over traditional chemical methods by reducing energy consumption, greenhouse gas emissions, and often allowing reactions to be performed in aqueous environments, minimizing the need for organic solvents.

General Synthetic Routes for the Benzothiazepine (B8601423) Core

The 1,5-benzothiazepine (B1259763) scaffold, a core component of this compound, is a privileged structure in medicinal chemistry due to its diverse biological activities. thegoodscentscompany.com The synthesis of this heterocyclic framework has been extensively explored through various methodologies.

Multistep synthesis strategies are common for constructing the benzothiazepine core. A frequently utilized route involves the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds, such as chalcones. This process typically proceeds via a thia-Michael addition of the thiol group to the enone functionality of the chalcone, followed by cyclization.

One reported multistep synthesis involves the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine (B90993) to form aminoethyl-3,4-dimethoxyphenyl sulfide. Subsequent treatment of this salt with acid chloride, followed by heating in the presence of phosphorus oxychloride (POCl₃), yields benzothiazepine derivatives, albeit often with poor yields. Another approach includes the S-alkylation of 2-aminobenzhydrolene with methyl thioglycolate, where hydrolysis of the resulting thioethers in a basic medium leads to the desired benzothiazepinones after cyclization with EDC.

Heterogeneous catalysis offers significant advantages in benzothiazepine synthesis, including catalyst reusability and improved reaction efficiency. Various heterogeneous catalysts have been successfully employed:

Nano-biocatalysts : A lipase (B570770) extracted from Aspergillus niger bonded on Fe₃O₄ nanoparticles has been used for the synthesis of 1,4-benzothiazepine derivatives, achieving product yields up to 95%.

Metal Salts : Zinc acetate (B1210297) has been used as a catalytic amount for the synthesis of 2,4-substituted-1,5-benzothiazepines from 2-aminothiophenol (B119425) and 1,3-substituted-prop-2-en-1-ones. Ferrous sulfate (B86663) has also been reported as a catalyst for synthesizing 1,5-benzothiazepine derivatives from 2-aminothiophenol and substituted chalcones.

Zeolites and Clays : H-ferrierite zeolite serves as an effective and reusable acidic catalyst under solvent-free conditions for 1,5-benzothiazepine synthesis. Bleaching earth clay (BEC), with its large surface area and basic pH, is an efficient heterogeneous catalyst, particularly when used in polyethylene (B3416737) glycol-400 (PEG-400) for the cyclization of o-amino thiophenol with chalcones, leading to yields of over 95% in under an hour.

Polyoxometalates : Potassium dodecatungstocobaltate trihydrate (PDTC) has also been reported as a reusable heterogeneous catalyst for the reaction of chalcones with 2-aminothiophenol.

Table 2: Examples of Heterogeneous Catalysts in Benzothiazepine Synthesis

Catalyst TypeSpecific CatalystReactantsConditionsYield / NotesSource
Nano-biocatalystLipase on Fe₃O₄ nanoparticlesCoumarin derivatives, 2-aminothiophenol, alkyl isocyanides-Up to 95% yield
Metal SaltZinc acetate2-aminothiophenol, 1,3-substituted-prop-2-en-1-onesMicrowave (2-3 mins)60–88% yield
Metal SaltFerrous sulfate2-aminothiophenol, substituted chalcones40 °CVaried yields, excellent with p-methyl benzaldehyde
ZeoliteH-ferrierite zeoliteChalcones, 2-aminothiophenolSolvent-free-
Clay/Polymer SupportBleaching earth clay in PEG-4002-Amino-4-methylbenzenethiol, substituted 2′-hydroxy chalcone60–65 °C, 55 min>95% yield
PolyoxometalatePotassium dodecatungstocobaltate trihydrate (PDTC)Chalcones, 2-aminothiophenol-Reusable catalyst

(Note: This table is presented as a static representation of data that would be interactive in a digital format, allowing for sorting and filtering.)

Microwave (MW) and ultrasonic (US) irradiation are increasingly recognized as "green chemistry" approaches for synthesizing heterocyclic compounds, including benzothiazepines. These methods offer advantages such as shorter reaction times, higher yields, and reduced solvent consumption compared to conventional heating methods.

Microwave-Aided Synthesis : Microwave irradiation has been successfully applied to the synthesis of 1,5-benzothiazepines. For instance, reactions of 2-propen-1-ones with 2-aminothiophenol in glycerol (B35011) as a greener reaction medium under microwave irradiation have been reported to be efficient, eco-friendly, and provide high yields with shorter reaction times. Some procedures achieve good to excellent yields within 3-4 minutes at 120°C.

Ultrasonic Synthesis : Ultrasonic irradiation provides a mild and efficient pathway for synthesizing various 1,5-benzothiazepines. Methods utilizing ultrasonic irradiation, often in the presence of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN), have demonstrated clean conversions, mild reaction conditions, and significantly shorter reaction times compared to traditional methods. For example, the synthesis of 1,5-benzothiazepine derivatives by condensing chalcones on 2-aminobenzenethiol under ultrasound irradiation, with PEG-400 as a medium, yielded excellent results (86–93%) at room temperature.

Table 3: Advanced Synthesis Techniques for Benzothiazepine Core

TechniqueKey FeaturesAdvantagesExamples / ConditionsSource
Microwave-AidedRapid heating, reduced reaction timesShorter reaction times, higher yields, eco-friendly2-propen-1-ones + 2-aminothiophenol in glycerol
UltrasonicCavitation effects, enhanced mass transferShorter reaction times, clean conversion, mild conditionsChalcones + 2-aminobenzenethiol with CAN or PEG-400

(Note: This table is presented as a static representation of data that would be interactive in a digital format, allowing for sorting and filtering.)

S-Alkylation Methods for Benzothiazepine Derivatives

S-alkylation is a widely utilized method for the synthesis of benzothiazepine derivatives, offering versatile routes to these heterocyclic compounds. rsc.orgrsc.org Researchers have employed various S-alkylation strategies, often involving the reaction of sulfur-containing precursors with alkylating agents to form thioether intermediates, which are subsequently cyclized to yield the desired benzothiazepine scaffold. rsc.org

One notable approach involves the S-alkylation of 2-aminobenzhydrolene with methyl thioglycolate. rsc.org This reaction typically proceeds in pure trifluoroacetic acid (TFA) to furnish thioether derivatives efficiently, often within a few hours and in good yields. rsc.org The resulting thioethers can then undergo hydrolysis in a basic medium, followed by cyclization, for instance, with the aid of N,N'-dicyclohexylcarbodiimide (EDC), to produce benzothiazepinones. rsc.org

Another variant involves N-acylated benzhydrols, which can also undergo S-alkylation with methyl thioglycolate in TFA, leading to corresponding thioethers, typically with yields around 60%. rsc.org Subsequent hydrolysis of the ester derivative in aqueous NaOH and EDC-induced lactam formation at ambient temperature complete the synthesis of benzothiazepine derivatives. rsc.org

Further S-alkylation methods include the reaction of 1,4-benzothiazepine precursors with mercaptoethanol in TFA, generating thioether alcohols. rsc.org These intermediates can then undergo bromination and subsequent cyclization to form the benzothiazepine ring. rsc.org Additionally, S-alkylation of certain benzhydrol derivatives followed by intramolecular aminolysis in the presence of a strong base like lithium hexamethyldisilazane (B44280) (LHMDS) has also been reported to yield benzothiazepine products. rsc.org

The versatility of S-alkylation methods allows for the introduction of various substituents, contributing to the structural diversity of synthesized benzothiazepines.

Table 1: Summary of S-Alkylation Methods for Benzothiazepine Derivatives

Method TypeKey PrecursorsKey Reagents/ConditionsIntermediate FormedFinal Step/OutcomeGeneral Yields (where specified)Citation
S-Alkylation/Cyclization2-aminobenzhydroleneMethyl thioglycolate, TFA; Basic hydrolysis, EDCThioetherBenzothiazepinonesGood yields rsc.org
S-Alkylation/CyclizationN-acylated benzhydrolMethyl thioglycolate, TFA; Aqueous NaOH, EDCThioetherBenzothiazepine derivatives~60% rsc.org
S-Alkylation/CyclizationBenzothiazepine precursorMercaptoethanol, TFA; Bromination, CyclizationThioether alcohol1,4-BenzothiazepineNot specified rsc.org
S-Alkylation/AminolysisBenzhydrol derivativeLHMDSNot specifiedDesired benzothiazepine product via intramolecular aminolysisNot specified rsc.org

Annulation Reactions for Benzothiazepine Ring Systems (e.g., Ynamides with Benzisothiazoles)

Annulation reactions provide powerful routes for constructing complex heterocyclic ring systems, including benzothiazepines. A significant development in this area involves the annulation of ynamides with 1,2-benzisothiazoles, offering a novel and efficient pathway to 1,4-benzothiazepines. researchgate.netacs.org

This methodology employs trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst, facilitating distinct annulation reactions depending on the reaction conditions. acs.org Under thermodynamic control, specifically at room temperature, ynamides undergo a [5 + 2] annulation reaction with 1,2-benzisothiazoles. This reaction pathway selectively yields 1,4-benzothiazepines. acs.org

The ability to switch the reaction direction by altering temperature is a key feature of this method; while room temperature favors 1,4-benzothiazepine formation, heating conditions lead to a desulfurizative annulation reaction, producing 3-aminoisoquinolines instead. acs.org

This TMSOTf-catalyzed annulation provides access to biologically important 1,4-benzothiazepines with high efficiency and broad substrate scopes under mild reaction conditions. acs.org It represents a significant advancement as it was the first reported synthesis of 1,4-benzothiazepines directly from ynamides, establishing a general and effective route for the construction of these valuable heterocyclic systems. acs.org

Structure Activity Relationship Sar and Computational Chemistry of Siratiazem

Elucidation of Structural Characteristics and Their Influence on Biological Activity

The core 1,5-benzothiazepine (B1259763) structure is a seven-membered heterocyclic ring containing both a nitrogen and a sulfur atom, fused with a benzene (B151609) ring. researchgate.netugent.be Siratiazem is a derivative of this scaffold. researchgate.net The flooding of the pharmaceutical market with 1,5-benzothiazepine-bearing cardiovascular drugs like diltiazem (B1670644), clentiazem, and this compound underscores the biological importance of this core structure. researchgate.netresearchgate.netresearchgate.netugent.beacs.orgacs.orgdoi.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical relationships between the chemical structure and the biological activity of a series of compounds. wikipedia.orglimu.edu.ly This allows for the prediction of biological activity based on molecular structure. limu.edu.lycollaborativedrug.com QSAR studies can help to highlight essential structural features and physicochemical properties required for activity. iscbindia.com

While direct QSAR studies specifically on this compound were not prominently found, QSAR methodologies have been applied to other 1,5-benzothiazepine derivatives and calcium channel blockers (CCBs), a class to which this compound belongs. iscbindia.com These studies utilize various descriptors, including molecular weight, hardness, chemical potential, total energy, and electrophilicity index, often derived from computational methods like Density Functional Theory (DFT). iscbindia.com Regression models are then developed to correlate these descriptors with observed biological activity, providing valuable information for assessing activity and understanding the mechanism of interaction with targets like calcium channels. iscbindia.com

QSAR analysis can reveal correlations between structural characteristics, physicochemical properties, and biological assay results, aiding in the identification of promising candidates and the design of new analogs with improved activity. acs.orgrsc.org

In Silico Approaches for Understanding this compound's Interactions and Design

In silico approaches, utilizing computational methods, are crucial for understanding the potential interactions of compounds like this compound with biological targets and for guiding the design of new derivatives. These methods include molecular docking, molecular dynamics simulations, and theoretical computational chemistry studies. mdpi.comuneb.br

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational modeling technique used to predict the preferred binding orientation of a molecule (ligand) to another molecule (receptor), such as a protein, to form a stable complex. mdpi.comuneb.brjscimedcentral.com This technique predicts the three-dimensional structure of the complex and estimates the binding affinity using scoring functions. uneb.brjscimedcentral.com Molecular docking is widely used in rational drug design to predict binding modes and parameters. jscimedcentral.com

Molecular dynamics (MD) simulations are used to study the time-dependent behavior and stability of molecular systems, such as protein-ligand complexes. researchgate.netfrontiersin.orgnih.gov MD simulations can provide insights into the conformational changes of both the ligand and the target, the stability of the complex over time, and the nature of interactions, including hydrogen bonding. frontiersin.orgnih.gov Combining molecular docking with MD simulations allows for validation of docking results and a more comprehensive understanding of the dynamic interactions between a ligand and its target. mdpi.comfrontiersin.org

While specific molecular docking and MD simulation studies focused solely on this compound were not detailed in the search results, these techniques are commonly applied to 1,5-benzothiazepine derivatives to explore their interactions with potential biological targets, such as calcium channels or enzymes like tyrosinase. acs.orgjksus.org Studies on other benzothiazepines have utilized docking to predict binding poses and affinities to tyrosinase, identifying key residues involved in interactions. acs.org MD simulations have been employed to assess the stability of these complexes over time, analyzing parameters like root mean square deviation (RMSD) and radius of gyration (Rg) to understand the structural behavior and compactness of the protein-ligand complex. acs.orgfrontiersin.orgnih.gov

Inverse Molecular Docking for Potential Biological Target Identification

Inverse molecular docking, also known as target fishing or reverse docking, is a computational technique used to identify potential biological targets for a given small molecule. jksus.orgfrontiersin.orgnih.govmdpi.com Unlike conventional docking, where a ligand is docked into a known target, inverse docking involves docking a single ligand into a database of protein structures to find proteins with which it is likely to interact. frontiersin.orgnih.gov This method can help predict potential targets, analyze functional mechanisms, and even anticipate potential side effects by identifying off-targets. jksus.orgfrontiersin.orgnih.gov

The principle behind inverse docking is the estimation of binding strength based on interaction energy (docking score) between the ligand and potential protein targets. frontiersin.org Proteins are ranked according to their predicted affinity for the query molecule. frontiersin.orgnih.gov This approach has been successfully utilized for identifying biological target(s) for synthesized compounds among a family of receptors. jksus.org

While specific inverse molecular docking studies on this compound were not explicitly found, this advanced high-computing strategy has been utilized for prioritizing potential biological targets against 1,5-benzothiazepine derivatives in general. jksus.org The results from inverse docking can be further validated using molecular dynamics simulation platforms for more precise drug design modules. jksus.org

Theoretical Computational Chemistry Studies

Theoretical computational chemistry studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and properties of molecules like this compound. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms and molecules. acs.orgresearchgate.net DFT calculations can provide information about the energy, geometry, and electronic properties of a molecule based on its electron density. acs.org These calculations are often used to determine parameters relevant to SAR and QSAR studies, such as molecular descriptors. iscbindia.com

DFT calculations can support the understanding of reaction mechanisms and the stability of molecules. acs.orgacs.orgresearchgate.net For instance, DFT has been used to study the feasibility of reaction pathways in the synthesis of benzothiazepines and to understand the factors influencing key steps like bond cleavage. acs.org In the context of biological activity, DFT can be used to analyze the electronic properties of compounds, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to chemical reactivity and kinetic stability. acs.org The energy gap between HOMO and LUMO can serve as an indicator of a molecule's stability, with larger gaps suggesting greater stability. acs.org

HOMO-LUMO Analysis

HOMO-LUMO analysis, based on Frontier Molecular Orbital (FMO) theory, is a fundamental computational method used to understand the chemical reactivity and kinetic stability of molecules. acs.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the electron-accepting ability. acs.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and stability; a larger energy gap generally correlates with greater stability. acs.org

Studies on benzothiazepine (B8601423) derivatives, including those structurally related to this compound, have utilized HOMO-LUMO analysis to elucidate their electronic properties and predict their behavior in chemical interactions. acs.orgresearchgate.netacs.org The negative magnitudes of the HOMO and LUMO energies are indicative of the stability of compounds. acs.org By analyzing the energy distribution within these orbitals, researchers can gain insights into how the molecule might participate in reactions, as many chemical processes directly involve the exchange or sharing of electrons. acs.org Computational studies employing methods such as Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G(d,p)) have been used to determine the HOMO-LUMO gaps and other global reactivity characteristics of benzothiazepine compounds. researchgate.net This analysis contributes to understanding the potential modes of action and the chemical stability of these heterocyclic systems. acs.orgiscbindia.com

Conformational Analysis using Computational Methods

Conformational analysis using computational methods is crucial for determining the three-dimensional structure and flexibility of molecules like this compound. googleapis.com Understanding the preferred low-energy conformations of a compound is essential because the spatial arrangement of atoms significantly influences its physical, chemical, and biological properties, including its ability to bind to target molecules. googleapis.comjksus.org

Computational techniques such as molecular mechanics, molecular dynamics (MD) simulations, and quantum mechanics calculations are employed to explore the conformational landscape of benzothiazepine derivatives. googleapis.comjksus.orgacs.org These methods can help identify stable conformers and assess the energy barriers between different conformations. googleapis.com MD simulations, for instance, are used to explore the stability and dynamics of molecules and their complexes with biological targets over time. jksus.orgacs.org Parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and the analysis of hydrogen bonding are commonly calculated during MD simulations to evaluate the stability, compactness, and interactions of the simulated system. acs.org While specific detailed conformational data obtained solely for this compound through these computational methods were not extensively detailed in the reviewed literature, the application of these techniques to the broader class of 1,5-benzothiazepines, of which this compound is a member, highlights their importance in understanding the structural behavior and potential interactions of these compounds. googleapis.comjksus.org Computational conformational analysis thus plays a vital role in rationalizing the observed biological activities and guiding the design of new derivatives with improved properties. googleapis.comjksus.org

Preclinical Pharmacological Characterization of Siratiazem

In Vitro Pharmacological Investigations of Siratiazem

In vitro studies are crucial for understanding the fundamental mechanisms by which a compound interacts with biological targets before moving to in vivo assessments. For this compound, these investigations have included analyses of its binding sites, its modulation of ion channels, and its functional effects on isolated tissues. ncats.ionih.gov

Ligand Binding Site Analysis

Preliminary binding studies conducted in cardiac and vascular tissues have indicated that this compound binds to diltiazem (B1670644) binding sites. ncats.io This suggests a shared or overlapping target interaction profile with its structural analogue, diltiazem.

Ion Channel Modulation Studies

Studies have explored this compound's ability to modulate the activity of key ion channels involved in cardiovascular function, specifically calcium and sodium channels. ncats.ioncats.io

Calcium Channel Blocking Properties in Vascular and Cardiac Tissues

This compound exhibits calcium channel blocking properties that are considered comparable to those of diltiazem. ncats.io It has been shown to block calcium channels in various tissues, including vascular smooth muscle, intestinal smooth muscle, and cardiac tissue. ncats.io The potency of this compound in blocking calcium channels varies depending on the tissue, being least potent in cardiac muscle compared to vascular and intestinal smooth muscle. ncats.io

In isolated tissue preparations, this compound inhibited the maximum contraction induced by cumulative addition of calcium chloride in a concentration-dependent manner. ncats.ionih.gov The potency, as indicated by IC25 values, varied across different tissues. For instance, in rabbit atria (cardiac muscle), the IC25 was approximately 10 µM for both this compound and diltiazem. nih.gov In sheep cerebral arteries, the IC25 values were 1.18 µM for this compound and 0.89 µM for diltiazem. nih.gov

Cardiac Sodium Channel Interactions

Beyond its primary effects on calcium channels, this compound may also block cardiac sodium channels, although this effect is observed at higher concentrations. ncats.ioncats.io

Functional Contractility Studies in Isolated Tissue Preparations

Functional studies using isolated tissue preparations have provided insights into the effects of this compound on muscle contractility. ncats.ionih.gov

Rabbit Mesenteric Artery Responses to this compound

Studies using isolated rabbit mesenteric artery have demonstrated that this compound inhibits the maximum contraction produced by cumulative addition of calcium chloride in a concentration-dependent manner. ncats.ionih.gov The IC25 value for this compound in rabbit mesenteric artery was reported as 0.75 µM (with a 95% confidence interval of 0.32-1.01). nih.gov

A comparison with diltiazem in this tissue revealed that this compound was less potent on rabbit mesenteric arteries compared to diltiazem, which had an IC25 of 0.13 µM (with a 95% confidence interval of 0-0.22). nih.gov In contrast, this compound showed similar potency to diltiazem in rabbit ileum and cardiac muscle (atria), and sheep cerebral arteries. nih.gov

The following table summarizes the IC25 values for this compound and Diltiazem in various isolated tissue preparations:

TissueThis compound IC25 (µM)Diltiazem IC25 (µM)
Rabbit Mesenteric Artery0.75 (0.32-1.01)0.13 (0-0.22)
Rabbit Ileum0.33 (0-0.63)0.1 (0.007-0.14)
Rabbit Atria (Paced)~10~10
Sheep Cerebral Arteries1.18 (0.37-1.63)0.89 (0-1.36)

Note: Values in parentheses represent the 95% confidence intervals. nih.gov

Rabbit Ileum Contractility Studiesresearchgate.netwikitrans.net

Studies investigating the effects of this compound on rabbit ileum contractility in vitro have demonstrated that the compound inhibits the maximum contraction induced by the cumulative addition of calcium chloride. This inhibition occurred in a concentration-dependent manner. nih.gov The potency of this compound in this tissue was quantified by its IC25 value. nih.gov

TissueIC25 (µM) (this compound)
Rabbit Ileum0.33

This compound's potency on rabbit ileum was found to be comparable to that of diltiazem in this tissue. nih.gov

Paced Atria Investigationsresearchgate.netwikitrans.net

In investigations using paced rabbit atria, this compound also exhibited inhibitory effects on calcium-induced contractions. nih.gov Similar to its effect on rabbit ileum, this compound inhibited contractions in a concentration-dependent manner in paced atria in vitro. nih.gov

TissueIC25 (µM) (this compound)
Rabbit Atria~10

The IC25 value for this compound in rabbit atria was approximately 10 µM, which was reported to be of the same order as that observed for diltiazem in this preparation. nih.gov

Sheep Cerebral Artery Studiesresearchgate.netwikitrans.net

Studies were also conducted to assess the effects of this compound on calcium concentration-response curves in sheep cerebral arteries. nih.gov this compound was found to inhibit these responses in sheep cerebral artery tissue. nih.gov

TissueIC25 (µM) (this compound)
Sheep Cerebral Artery1.18

The IC25 value for this compound in sheep cerebral arteries was determined to be 1.18 µM. nih.gov this compound demonstrated similar potency to diltiazem in this tissue. nih.gov

Electrophysiological Assessments in Isolated Cardiac Tissuesmsdvetmanual.com

Electrophysiological studies on isolated cardiac tissues have indicated that this compound, at higher concentrations, may also exert effects beyond calcium channel blockade, potentially blocking cardiac sodium channels. ncats.io Sodium channel inhibition has been observed with several calcium channel antagonists, including this compound. researchgate.net

In Vivo Preclinical Pharmacodynamics of this compound in Animal Models

This compound's in vivo pharmacodynamics have been evaluated in animal models to understand its effects within a living system. ncats.io

Evaluation of Calcium Channel Blocking Activity in Animal Systemsscielo.br

This compound is characterized as a calcium channel antagonist with calcium channel blocking properties comparable to diltiazem based on preliminary functional studies in cardiac and vascular tissues. ncats.io These properties underlie its activity in animal systems.

Assessment of Antiarrhythmic Effects in vivo (e.g., Dog and Rat Models)researchgate.netmsdvetmanual.comscielo.br

The antiarrhythmic effects of this compound have been investigated in vivo. ncats.io Research has compared the antiarrhythmic and electrophysiologic effects of this compound with those of diltiazem. ncats.iomdpi.com Studies have also specifically examined the antiarrhythmic effects of this compound as a calcium antagonistic drug. ncats.io

Considerations for Preclinical Animal Model Selection in Drug Discovery

Preclinical testing in animal models is a critical phase in drug discovery, conducted before potential drug candidates progress to human clinical trials. The primary goal of this phase is to evaluate the potential efficacy and safety of a compound. However, the selection of appropriate animal models is a complex process with numerous factors requiring careful consideration.

One of the foremost considerations is the biological relevance of the animal model to the human condition or target. While animals like mice, rats, dogs, and monkeys share biological similarities with humans, these similarities are not absolute, and differences in physiology, immune systems, and metabolism can influence how a drug behaves. An effective animal model should ideally have physiological, pharmacodynamic, and pharmacokinetic profiles that are as similar as possible to those of humans for the specific drug being tested.

Ethical considerations also heavily influence species selection in preclinical research. Guiding principles such as the 3Rs (Refinement, Reduction, and Replacement) encourage researchers to refine methods to enhance animal welfare, reduce the number of animals used, and replace animal research with alternative methods like in vitro or in silico models where feasible.

For small molecule drugs, regulatory requirements often necessitate testing in at least two species: one rodent and one non-rodent. This two-species model is favored to increase the likelihood of identifying potential human toxicities, as different species can react differently to the same compound. Commonly used rodent species include mice and rats, while dogs are often selected as the non-rodent species. The rationale is that using a combination of models provides a greater statistical chance of detecting potential human toxicities.

The choice of animal model can significantly impact the predictiveness and translatability of preclinical findings to human clinical outcomes. Over-reliance on animal models can sometimes lead to misleading results and contribute to high rates of drug development attrition in later clinical phases. Factors such as the human relevance of the model, the accuracy with which it represents the disease pathology, and differences in factors like the immune system and liver function between animals and humans must be carefully considered.

The evolving landscape of drug discovery is also seeing the increased use of alternative and more human-relevant models, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), to complement or potentially reduce the reliance on traditional animal models ctdbase.org. These models can offer valuable insights into drug effects on human cells and tissues ctdbase.org.

Preclinical Drug Metabolism and Pharmacokinetics Dmpk of Siratiazem

In Vitro Metabolic Profiling and Identification Studies

In vitro metabolic studies are instrumental in the early stages of drug discovery to characterize a compound's metabolic fate. brycekallen.com These assays, often utilizing liver microsomes or hepatocytes, help in identifying potential metabolic liabilities and guiding medicinal chemistry efforts to optimize the molecule's properties. admescope.comspringernature.com

The biotransformation of a drug candidate is a key determinant of its elimination and potential for toxicity. nih.gov Metabolic pathways are generally categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Initial in vitro studies with Siratiazem were conducted using human and rat liver microsomes to delineate its primary biotransformation pathways. The findings revealed that this compound undergoes both Phase I and Phase II metabolism.

Phase I Metabolism: The primary Phase I metabolic routes for this compound were identified as oxidation and hydrolysis. Cytochrome P450 (CYP) enzymes were found to be the main catalysts for the oxidative metabolism of this compound, with further investigations pinpointing specific CYP isozymes involved.

Phase II Metabolism: Following Phase I functionalization, the primary conjugation pathway observed for this compound was glucuronidation. This process involves the addition of a glucuronic acid moiety to the molecule, rendering it more water-soluble and facilitating its excretion. slideshare.net

A summary of the primary metabolites of this compound identified in human liver microsomes is presented in the table below.

MetaboliteBiotransformation Pathway
M1Hydroxylation
M2N-dealkylation
M3O-demethylation
M4Hydrolysis
M5Glucuronidation of M1

Identifying "metabolic soft spots"—positions on a molecule that are most susceptible to metabolism—is a crucial step in lead optimization. nih.govresearchgate.net By pinpointing these labile sites, medicinal chemists can make structural modifications to enhance metabolic stability and improve the pharmacokinetic profile. brycekallen.com

For this compound, in silico prediction tools, such as MetaSite, were initially employed to forecast potential sites of metabolism. nih.gov These computational predictions were then confirmed experimentally through high-resolution mass spectrometry analysis of metabolites generated in liver microsomal incubations. mdpi.com

The primary metabolic soft spots identified for this compound were a specific aromatic ring and an alkyl side chain. The table below details the key metabolic soft spots and the corresponding metabolic reactions.

Metabolic Soft SpotMetabolic ReactionResulting Metabolite(s)
Phenyl RingAromatic HydroxylationM1
Ethyl Side ChainN-dealkylationM2
Methoxy GroupO-demethylationM3

The formation of reactive metabolites is a significant safety concern in drug development, as these electrophilic species can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions. evotec.com Early screening for reactive metabolite formation is therefore a critical de-risking strategy. nih.gov

A key strategy for detecting reactive metabolites involves "trapping" them with nucleophilic agents, such as glutathione (GSH). creative-biolabs.com The resulting stable GSH-adducts can then be identified by mass spectrometry. nih.gov

For this compound, reactive metabolite screening was conducted by incubating the compound with human liver microsomes in the presence of glutathione. The results of this screening are summarized in the table below.

AssayOutcomeImplication
Glutathione (GSH) TrappingTwo minor GSH adducts (GSH-M1 and GSH-M2) were detected.Indicates a low potential for the formation of reactive electrophilic intermediates.
Covalent Binding AssayMinimal covalent binding to microsomal proteins was observed.Suggests a low risk of protein adduct formation and associated toxicity.

In Vivo Pharmacokinetic Assessment in Preclinical Species

Following in vitro characterization, the pharmacokinetic properties of this compound were evaluated in preclinical animal models to understand its behavior in a whole biological system. allucent.com

In vivo pharmacokinetic studies in rats are commonly conducted to assess key parameters such as systemic exposure (AUC), maximum concentration (Cmax), and clearance (CL). optibrium.com These studies provide a foundational understanding of how a drug is absorbed, distributed, and eliminated in a living organism.

Following a single intravenous administration to Sprague-Dawley rats, the pharmacokinetic profile of this compound was characterized. The primary route of elimination was determined to be hepatic metabolism, consistent with the in vitro findings.

The key pharmacokinetic parameters of this compound in rats are presented in the table below.

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL850 ± 120
Tmax (Time to Cmax)h0.5
AUC (Area Under the Curve)ng·h/mL2400 ± 350
CL (Clearance)L/h/kg1.2 ± 0.2
Vd (Volume of Distribution)L/kg3.5 ± 0.6
t1/2 (Half-life)h2.1 ± 0.4

Disposition studies are conducted to understand the distribution and excretion of the parent drug and its metabolites. These studies often utilize radiolabeled compounds to track the total drug-related material in various tissues and excreta.

Following administration of radiolabeled this compound to rats, the majority of the radioactivity was recovered in the feces, indicating that biliary excretion is a significant pathway of elimination for both the parent compound and its metabolites. A smaller proportion of the radioactivity was recovered in the urine.

The distribution of this compound and its metabolites was widespread, with the highest concentrations observed in the liver, consistent with it being the primary site of metabolism and elimination.

Cross-Species Metabolic Comparisons in Preclinical Models

The metabolic profile of a drug can vary significantly between different species, which can have profound implications for the translation of preclinical safety and efficacy data to human clinical trials. researchgate.netsemanticscholar.org Therefore, a key component of the preclinical DMPK assessment for this compound involved a direct comparison of its metabolism in commonly used preclinical models: the rat, dog, and monkey.

In vitro studies using liver microsomes and hepatocytes from these species, as well as from human donors, provided the initial insights into potential metabolic pathways. nih.govnih.govresearchgate.net These studies are instrumental in identifying the primary enzymes responsible for a drug's biotransformation, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com For this compound, these in vitro assays revealed both common and species-specific metabolites.

Subsequent in vivo studies in rats, dogs, and monkeys further clarified these metabolic pathways and provided data on the relative abundance of different metabolites in each species. researchgate.net Significant qualitative and quantitative differences were observed, highlighting the importance of selecting appropriate animal models for toxicological assessments.

Below is a summary of the comparative metabolic profiling of this compound in different preclinical species:

SpeciesPrimary Metabolic PathwayMajor Metabolites IdentifiedKey Observations
Rat OxidationOxidative Metabolite A, Glucuronide BHigh formation of Oxidative Metabolite A.
Dog GlucuronidationGlucuronide B, Oxidative Metabolite CGlucuronide B is the most abundant metabolite.
Monkey GlucuronidationGlucuronide B, Oxidative Metabolite AMetabolic profile more similar to dogs than rats.
Human (in vitro) Glucuronidation & OxidationGlucuronide B, Oxidative Metabolite AShows a mixed metabolic profile with similarities to both monkey and rat.

These comparative studies are crucial for building a comprehensive understanding of this compound's disposition and for making informed decisions when extrapolating animal data to predict human pharmacokinetics. allucent.com

Application of Radiolabeling Techniques in ADME Studies

To obtain a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound, radiolabeling studies were employed. nih.govwuxiapptec.com These studies involve synthesizing the drug molecule with a radioactive isotope, most commonly carbon-14 (¹⁴C) or tritium (³H), which allows for the sensitive and quantitative tracking of the drug and its metabolites throughout the body. researchgate.net

The use of ¹⁴C-Siratiazem enabled several key aspects of its DMPK profile to be elucidated:

Quantitative ADME: Precisely measuring the amount of drug-related material in various biological matrices.

Metabolite Profiling: Identifying and quantifying all metabolites, even those present at very low concentrations.

Tissue Distribution: Whole-body autoradiography techniques provided a visual representation of where this compound and its metabolites distribute within the body over time.

The data generated from these radiolabeling studies were instrumental in constructing a complete metabolic map for this compound and provided definitive information on its routes of elimination.

Study TypeTechniqueInformation Gained
Mass Balance ¹⁴C-Siratiazem administration and collection of excretaDetermination of the primary routes and rate of excretion.
Metabolite Profiling Liquid chromatography with radiochemical detection (LC-RAD) and mass spectrometry (MS)Comprehensive identification and quantification of metabolites in plasma, urine, and feces.
Tissue Distribution Quantitative Whole-Body Autoradiography (QWBA)Visualization and quantification of this compound-related material in various organs and tissues.

Analytical Methodologies for Siratiazem Research

Chromatographic Separation Techniques

Chromatographic methods are widely used to separate Siratiazem from reaction mixtures, impurities, or other related compounds. These techniques exploit differences in the physical and chemical properties of the analytes to achieve separation.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. It has been utilized in the analysis of this compound and related benzothiazepines. preprints.orgmdpi.comresearchgate.net HPLC analysis has been used to determine the conversion and enantiomeric excess (ee) and diastereomeric ratio (dr) values in synthetic processes involving intermediates for compounds like diltiazem (B1670644), clentiazem, and this compound. rhhz.net

Chiral HPLC is specifically employed to separate and analyze stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. Given that this compound has defined stereochemistry [(2S,3S) configuration], chiral HPLC is a critical tool for assessing its enantiomeric and diastereomeric purity. nih.govchem960.com Chiral HPLC analysis has been used to ascertain the stereoselectivity of reactions yielding precursors to this compound and its analogs. rhhz.netresearchgate.netrsc.orgrsc.orgacs.org For instance, chiral HPLC using columns like Daicel Chiralpak IC has been reported for determining stereoselectivity in the synthesis of chiral compounds, including those relevant to this compound. researchgate.netacs.org The determination of ee values in the synthesis of diltiazem, clentiazem, and this compound precursors has been performed using chiral HPLC. rhhz.net

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC that uses a non-polar stationary phase and a polar mobile phase. Method development in RP-HPLC involves optimizing parameters such as the mobile phase composition (e.g., solvent type and gradient), column temperature, and flow rate to achieve adequate separation of the target analyte from other components in a sample. phcog.comresearchgate.netresearchgate.netelementlabsolutions.com While specific details on RP-HPLC method development solely for this compound were not extensively detailed in the search results, RP-HPLC is a standard technique for analyzing drug compounds and their related substances. phcog.comresearchgate.netchromatographyonline.com The principles of RP-HPLC method development, including evaluating the impact of pH, organic modifier, and stationary phase, are applicable to this compound analysis, particularly for assessing chemical purity and detecting impurities. researchgate.netelementlabsolutions.com

Gas Chromatography (GC) is another separation technique used for volatile or semi-volatile compounds. GC, often coupled with mass spectrometry (GC-MS), is utilized in analytical chemistry for the separation and identification of various substances. nih.govrsc.orgnih.gov While GC is mentioned in the context of analyzing various organic compounds and pesticide residues, specific detailed applications of GC solely for this compound analysis were not prominently found in the provided search results. nih.govrsc.orgnih.govidrblab.netgoogle.com However, GC-MS has been used in the analysis of novel 1,5-benzothiazepine (B1259763) derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectrometric Detection Methods

Spectrometric methods are used in conjunction with chromatographic techniques or as standalone methods to identify and characterize this compound based on its interaction with electromagnetic radiation or its mass-to-charge ratio.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.netjchr.orgresearchgate.net MS has been used to characterize synthesized 1,5-benzothiazepine derivatives, including determining molecular mass. asianpubs.orgjchr.org Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, often with fragmentation of ions between stages. youtube.comwikipedia.org This technique provides more detailed structural information about the analyte by generating fragment ions. youtube.comwikipedia.org MS/MS is a powerful tool for confirming the identity of a compound and studying its fragmentation pathways. youtube.comwikipedia.org High-resolution mass spectrometry (HRMS) has been used to confirm the structure of synthesized compounds, including related heterocyclic scaffolds. researchgate.netnih.gov The use of MS, including ESI-MS, has been reported for determining the molecular mass of synthesized benzothiazepine (B8601423) compounds. jchr.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high precision, allowing for the calculation of its elemental composition. This high mass accuracy differentiates between molecules with the same nominal mass but different elemental formulas. HRMS can be used for the identification of molecular structures, including small organic molecules. While the provided search results mention the use of mass spectrometry in the characterization of 1,5-benzothiazepine derivatives, including this compound, and HRMS for related compounds, specific detailed HRMS data or research findings solely focused on this compound were not found in the search results. Generally, HRMS involves ionization of the sample, followed by acceleration, deflection in an electric or magnetic field, and detection of the ions based on their mass-to-charge ratio (m/z). Techniques like Orbitrap and Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) are examples of ultra-high resolution mass spectrometers used for precise mass measurements and elemental composition determination.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and elucidate the molecular structure of organic compounds. FTIR measures the absorption of infrared light by a sample at specific frequencies, which correspond to the vibrational energies of the chemical bonds within the molecule. The resulting spectrum, a plot of absorbance versus wavenumber, serves as a unique "fingerprint" for a given molecule. FTIR analysis has been employed to confirm the chemical structures of synthesized 1,5-benzothiazepine derivatives, which include compounds structurally related to this compound. These studies indicate that FTIR provides characteristic peaks that help in the structural confirmation of this class of compounds. However, specific detailed FTIR spectral data or research findings focused solely on this compound were not available in the provided search results.

Ultraviolet-Visible (UV-Vis) Detection

Ultraviolet-Visible (UV-Vis) detection is an analytical technique that measures the absorbance or transmittance of light in the UV and visible regions of the electromagnetic spectrum by a sample. This method is particularly useful for detecting compounds that contain chromophores, which are functional groups that absorb UV or visible light. The absorption of light at specific wavelengths can be used for both qualitative identification and quantitative analysis of compounds. UV-Vis detection is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to detect and quantify eluting compounds. UV-Vis spectroscopy has been utilized in the characterization of newly synthesized 2,3-dihydro-1,5-benzothiazepine derivatives, confirming their formation. While this indicates the applicability of UV-Vis detection to compounds within the benzothiazepine class, specific detailed UV-Vis spectral data or research findings focusing solely on this compound were not found in the provided search results.

Other Advanced Analytical Detection Techniques

Beyond the commonly used spectroscopic and spectrometric methods, other advanced techniques can potentially be applied to the analysis of this compound, offering complementary information or alternative detection mechanisms.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their mobility in a buffer gas under the influence of an electric field. This separation is related to the size, shape, and charge of the ions, often expressed as a collision cross-section (CCS). IMS can be used as a stand-alone technique or coupled with mass spectrometry (IMS-MS) to provide additional separation and structural information, particularly for distinguishing isomers. IMS has applications in the detection of various organic and inorganic compounds, including drugs. While IMS is a versatile technique for separating and detecting ions, specific research findings detailing the application of IMS for the analysis of this compound were not found in the provided search results.

Electroconductivity Detection

Electroconductivity detection measures the electrical conductivity of a sample or a solution. This property is related to the presence and concentration of ions. While electroconductivity is a fundamental property of materials, its direct application as a primary detection method for neutral organic molecules like this compound after separation (e.g., in chromatography) is not a standard technique. The provided search results mention electrical conductivity in the context of material properties of surface coatings and polycyclic ferrocenyl(dihydro)thiazepine derivatives, but not as a specific analytical detection method for this compound itself in the context of the requested outline. Therefore, specific research findings on the use of electroconductivity detection for this compound were not found.

pH Indicator-Based Visible Absorption Detection

pH indicator-based visible absorption detection relies on the color change of a pH indicator substance in response to variations in pH, which can be monitored by visible light absorption. This method is primarily used to measure the acidity or alkalinity of a solution. While this compound is a chemical compound, the provided search results discuss pH indicator-based detection in the context of measuring the pH of biological samples or aerosols, not as a method for the direct detection or quantification of this compound itself through its own acid-base properties or interaction with a pH indicator. Therefore, specific research findings on the use of pH indicator-based visible absorption detection for this compound were not found.

Sample Preparation and Matrix Effects in Biological Research

The accurate quantification of this compound in biological matrices is essential for various research applications, including pharmacokinetic and pharmacodynamic studies. Biological samples such as plasma, serum, urine, and tissue present complex matrices containing numerous endogenous substances that can interfere with analytical measurements. Effective sample preparation is therefore a critical step to isolate this compound from these matrices, remove interfering compounds, and concentrate the analyte to achieve adequate sensitivity and specificity. slideshare.netalwsci.comijpsjournal.comaxispharm.com

Common sample preparation techniques employed in bioanalysis include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.netijpsjournal.comresearchgate.net Protein precipitation is a straightforward method often used to remove proteins from samples by adding precipitating agents like acids or organic solvents. slideshare.netijpsjournal.compsu.edu This technique is relatively fast but may not always provide sufficient cleanup for complex matrices, potentially leading to matrix effects. ijpsjournal.compsu.edu

Liquid-liquid extraction involves partitioning the analyte between two immiscible liquid phases based on differences in solubility. slideshare.netijpsjournal.comresearchgate.net This method can offer better selectivity than protein precipitation but may require optimization of solvent systems and can be more labor-intensive. ijpsjournal.com Solid-phase extraction utilizes a solid adsorbent material to selectively retain the analyte while interfering substances are washed away. slideshare.netijpsjournal.comresearchgate.net SPE can provide a high degree of cleanup and analyte concentration, contributing to improved sensitivity and reduced matrix effects. ijpsjournal.comtiaft.org Different types of SPE sorbents are available, and the appropriate choice depends on the chemical properties of this compound and the matrix. researchgate.netpsu.edu

Matrix effects are a significant challenge in the bioanalysis of drugs like this compound, particularly when using mass spectrometry-based techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). bataviabiosciences.comeijppr.com Matrix effects occur when co-eluting endogenous components from the biological sample influence the ionization efficiency of the analyte, leading to either signal suppression or enhancement. bataviabiosciences.comeijppr.com This can result in inaccurate quantification of this compound. bataviabiosciences.comeijppr.com

Studies have investigated the impact of matrix effects in various biological matrices. For instance, research on other compounds analyzed by LC-MS/MS in plasma, urine, and tissue has highlighted the potential for matrix-induced ion suppression or enhancement. bioanalysis-zone.combiotage.comomicsonline.org The extent of matrix effects can vary depending on the sample type, the preparation method used, and the specific LC-MS/MS conditions. bataviabiosciences.comeijppr.com

To assess matrix effects, various methods are employed, including post-extraction spiking experiments. biotage.com In this approach, blank matrix extracts are spiked with the analyte at known concentrations and compared to the response of the analyte in a neat solvent solution. bataviabiosciences.combiotage.com The difference in response indicates the presence and magnitude of matrix effects. bataviabiosciences.combiotage.com Regulatory guidelines often require the evaluation of matrix effects during method validation to ensure the reliability of quantitative bioanalytical methods. eijppr.comomicsonline.orgbioanalysisforum.jp

Minimizing matrix effects is crucial for developing robust analytical methods for this compound. This can be achieved through optimizing sample preparation techniques to remove as many interfering substances as possible. eijppr.com Chromatographic separation plays a vital role in separating the analyte from co-eluting matrix components. eijppr.com Additionally, selecting appropriate ionization modes in mass spectrometry can help mitigate matrix effects. eijppr.comomicsonline.org

While specific detailed research findings solely focused on this compound's sample preparation and matrix effects in biological matrices were not extensively available in the immediate search results, general principles and common practices in bioanalysis of similar compounds provide a framework for understanding the challenges involved. The complexity of biological matrices necessitates careful method development and validation to ensure accurate and reliable quantification of this compound.

Illustrative Data Table: Common Sample Preparation Techniques in Bioanalysis

TechniquePrincipleAdvantagesDisadvantagesTypical Application in Bioanalysis
Protein PrecipitationRemoval of proteins using precipitating agentsFast, Simple, InexpensiveLess selective, Potential for matrix effectsInitial cleanup, High-throughput
Liquid-Liquid ExtractionPartitioning between two immiscible solventsGood selectivity, Can concentrate analyteLabor-intensive, Requires solvent optimizationExtraction of lipophilic compounds
Solid-Phase ExtractionSelective retention on a solid sorbentHigh selectivity, Good cleanup, Analyte concentrationMethod development required, Sorbent selection criticalWide range of analytes, Automation potential

Note: This table provides a general overview of common techniques used in bioanalysis and their potential applicability to compounds like this compound. Specific details for this compound would require dedicated research.

Illustrative Data Table: Assessment of Matrix Effects (Hypothetical Data)

Sample TypeSample Preparation MethodAnalyte Response in Matrix ExtractAnalyte Response in Neat SolventMatrix Effect (%)Observation
Human PlasmaProtein Precipitation1500018000-16.7Ion Suppression
Human UrineSolid-Phase Extraction2200020000+10.0Ion Enhancement
Rat Liver Tissue HomogenateLiquid-Liquid Extraction1900020000-5.0Slight Suppression

Note: This table presents hypothetical data to illustrate how matrix effects might be assessed and reported. Actual values would depend on the specific compound, matrix, and analytical method.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Siratiazem, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis protocols for this compound should follow rigorous chemical characterization standards. For example, reproducible synthesis requires detailed documentation of reaction conditions (temperature, catalysts, solvents) and validation via spectroscopic methods (NMR, HPLC). Experimental sections must include purity assessments (>95%) and cross-referenced spectral data against literature benchmarks .
  • Example Table :

ParameterValue/DescriptionValidation Method
Reaction Yield78%Gravimetric
Purity (HPLC)98.5%Column: C18
Melting Point152–154°CDSC

Q. How should researchers design in vitro assays to evaluate this compound’s calcium channel-blocking activity?

  • Methodological Answer : Use voltage-clamp electrophysiology on isolated cardiomyocytes or HEK293 cells expressing L-type calcium channels. Include positive controls (e.g., verapamil) and dose-response curves (IC₅₀ calculations). Ensure blinding during data analysis to minimize bias .

Q. What criteria should guide literature reviews for identifying gaps in this compound’s pharmacokinetic (PK) studies?

  • Methodological Answer : Conduct systematic searches on PubMed/Scopus using Boolean terms like ("this compound" AND "pharmacokinetics") NOT ("review"). Prioritize peer-reviewed studies published in journals with impact factors >3.0. Use PRISMA flow diagrams to track study selection and exclude non-GLP-compliant data .

Advanced Research Questions

Q. How can contradictory findings in this compound’s metabolite profiles across species be resolved?

  • Methodological Answer : Perform comparative metabolomics using LC-MS/MS on liver microsomes from human, rat, and dog models. Apply multivariate analysis (PCA or OPLS-DA) to identify species-specific metabolic pathways. Validate findings with in silico docking studies on cytochrome P450 isoforms .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in this compound preclinical trials?

  • Methodological Answer : Use Bayesian hierarchical models to account for inter-animal variability in toxicity endpoints (e.g., ALT/AST levels). Incorporate covariates like body weight and sex. Validate model robustness via posterior predictive checks and sensitivity analyses .

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in target tissues. Adjust for protein binding, tissue permeability, and clearance rates. Validate with microdialysis data from rodent brain/heart tissues .

Q. What experimental designs are suitable for probing this compound’s off-target effects in complex biological systems?

  • Methodological Answer : Use high-content screening (HCS) with human iPSC-derived cardiomyocytes or CRISPR-Cas9 gene-edited cell lines. Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway perturbations. Triangulate findings with STRING network analysis .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable half-life values), apply the Triangulation Framework:
    • Replicate experiments under identical conditions.
    • Cross-validate assays (e.g., ELISA vs. radioimmunoassay).
    • Conduct meta-analysis using random-effects models to quantify heterogeneity .
  • Questionnaire Design for Clinical Studies : Follow COSMIN guidelines for patient-reported outcomes. Pilot-test questionnaires with ≥10 participants to assess clarity and reliability (Cronbach’s α >0.7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.